Enantiomeric Purity: (R)- vs. (S)-Configuration
Commercial sources of (R)-tert-butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate are specified with an enantiomeric purity of ≥97% . In contrast, early synthetic routes relying on racemic mixtures or the (S)-enantiomer would introduce a 50% yield loss or require additional, costly resolution steps when the (R)-configuration is pharmacophorically essential . A direct procurement of the pre-resolved (R)-enantiomer thus provides a quantitative improvement in the effective yield of chiral downstream products.
| Evidence Dimension | Enantiomeric Purity (HPLC Area %), Impact on Process Yield |
|---|---|
| Target Compound Data | Enantiomeric purity ≥97% (HPLC) ; 100% theoretical utilization of the desired (R)-stereochemistry |
| Comparator Or Baseline | Racemic mixture: 50% theoretical utilization of (R)-enantiomer |
| Quantified Difference | ≥1.94-fold increase in effective yield of (R)-configured product chains when using the pre-resolved (R)-enantiomer versus a racemic mixture |
| Conditions | Commercial supplier specification (Amatek Scientific, Leyan.com); synthetic design assumption for an (R)-specific coupling |
Why This Matters
This quantitative purity directly translates into higher atom economy and process efficiency for (R)-specific target molecule synthesis, eliminating a chiral separation step.
